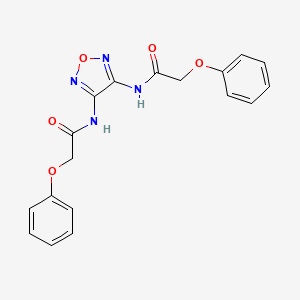

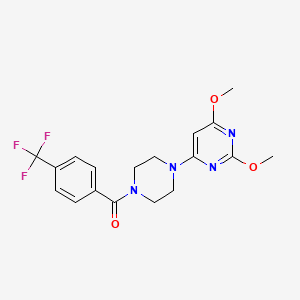

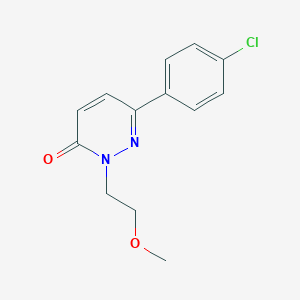

![molecular formula C18H20N2O4S2 B2637808 2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 923386-68-9](/img/structure/B2637808.png)

2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a structural alert with the formula C4H4S . It was discovered as a contaminant in benzene . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . The nature of the sulfur reagent makes an essential impact on reaction selectivity . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Antioxidant Activity

Research has shown that derivatives of cyclopenta[b]thiophene carboxamides have been synthesized and screened for in vitro anti-inflammatory and antioxidant activities. These compounds exhibit comparable activities to standard drugs such as ibuprofen and ascorbic acid, suggesting their potential in therapeutic applications related to inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).

Synthesis and Spectral Analysis

Another study focused on the solvent-free synthesis of certain benzylideneamino derivatives of hexahydro-cyclopenta[b]thiophene carboxamides. The research highlighted the efficiency of microwave irradiation in the synthesis process, providing high yields and purity. This work underlines the compound's versatility and potential for further chemical modifications (Thirunarayanan & Sekar, 2013).

Antimicrobial Activity

A series of arylidene derivatives of cyclopenta[b]thiophene carboxylic acid demonstrated significant in vitro antimicrobial and antifungal activities, especially against methicillin-resistant Staphylococcus aureus. This suggests the compound's potential for development into new antimicrobial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).

Anticonvulsant Activity

Schiff bases of 2-aminothiophenes, including derivatives of cyclopenta[b]thiophene carboxamides, were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results against seizures, highlighting their potential in developing new treatments for epilepsy (Kunda, Rao, Mukkanti, Induri, & Reddy, 2013).

Antitumor Activity

Novel hydrazide and hydrazide-hydrazone derivatives of cyclopenta[b]thiophene carboxamide were synthesized and evaluated for their antitumor properties. Some compounds exhibited higher inhibitory effects on tumor cell lines than the reference compound doxorubicin, suggesting potential for cancer therapy (Wardakhan, Eid, & Mohareb, 2013).

Mecanismo De Acción

Direcciones Futuras

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Propiedades

IUPAC Name |

2-(3-benzylsulfonylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c19-17(22)16-13-7-4-8-14(13)25-18(16)20-15(21)9-10-26(23,24)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDDDBYJZBWOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

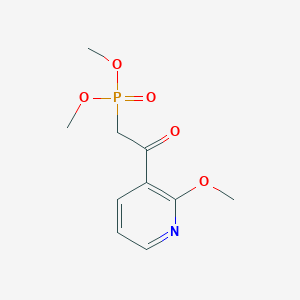

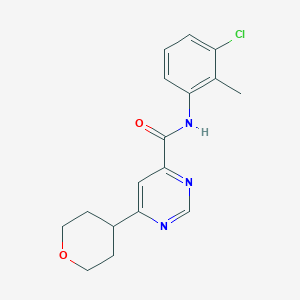

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)

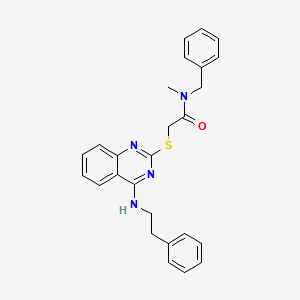

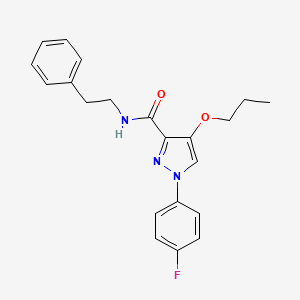

![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)

![N-{2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]phenyl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2637747.png)